molecular formula C14H20Cl2N2O B1510936 3-Phenyl-2,8-diazaspiro[4.5]decan-1-one dihydrochloride

3-Phenyl-2,8-diazaspiro[4.5]decan-1-one dihydrochloride

Cat. No. B1510936
M. Wt: 303.2 g/mol
InChI Key: CXSJFHWTUGJYQS-UHFFFAOYSA-N
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Patent
US07659264B2

Procedure details

To a solution of tert-butyl 2-(tert-butylsulfinyl)-1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate (21 mg, 0.048 mmol) in methanol (4 mL) was added 4N HCl in dioxane (4 mL). After 24 h the reaction was concentrated give the title compound). MS: m/z=231.1 (M+1).
Name
tert-butyl 2-(tert-butylsulfinyl)-1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Quantity
21 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(S([N:7]1[CH:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:10][C:9]2([CH2:22][CH2:21][N:20](C(OC(C)(C)C)=O)[CH2:19][CH2:18]2)[C:8]1=[O:30])=O)(C)(C)C.[ClH:31]>CO.O1CCOCC1>[ClH:31].[ClH:31].[C:12]1([CH:11]2[CH2:10][C:9]3([CH2:18][CH2:19][NH:20][CH2:21][CH2:22]3)[C:8](=[O:30])[NH:7]2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:4.5.6|

Inputs

Step One
Name
tert-butyl 2-(tert-butylsulfinyl)-1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Quantity
21 mg
Type
reactant
Smiles
C(C)(C)(C)S(=O)N1C(C2(CC1C1=CC=CC=C1)CCN(CC2)C(=O)OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 24 h the reaction was concentrated
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.C1(=CC=CC=C1)C1NC(C2(C1)CCNCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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